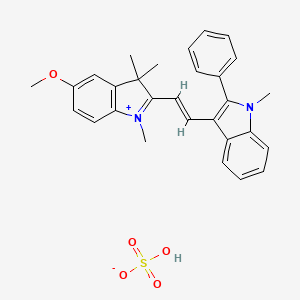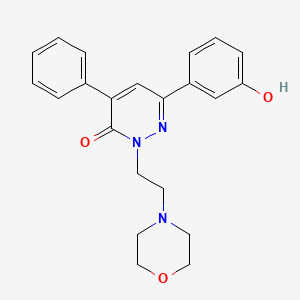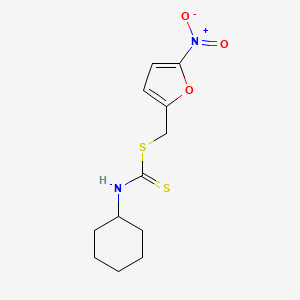
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate typically involves the reaction of 5-nitrofurfural with cyclohexylamine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
化学反応の分析
Types of Reactions
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine compounds .
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Explored as a potential pro-drug for targeted drug delivery, especially in hypoxic tumor environments.
Industry: Utilized in the development of new materials and as a stabilizer in certain industrial processes
作用機序
The mechanism of action of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate involves its interaction with biological molecules. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This compound may target specific enzymes or pathways, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another nitrofuran derivative with potential antimicrobial properties.
Pyrrolopyrazine derivatives: Compounds with similar biological activities, including antimicrobial and anticancer effects.
Uniqueness
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a cyclohexylcarbamodithioate group. This structure imparts specific chemical reactivity and stability, making it suitable for various applications in research and industry .
特性
CAS番号 |
57905-51-8 |
|---|---|
分子式 |
C12H16N2O3S2 |
分子量 |
300.4 g/mol |
IUPAC名 |
(5-nitrofuran-2-yl)methyl N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C12H16N2O3S2/c15-14(16)11-7-6-10(17-11)8-19-12(18)13-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,18) |
InChIキー |
MFDJXVPRLUOPHS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=S)SCC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



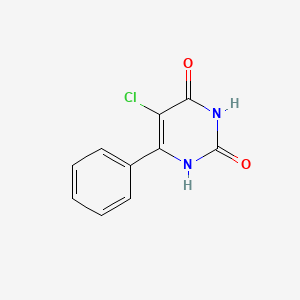
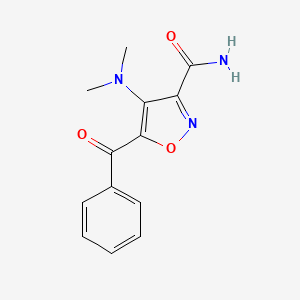
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)
![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
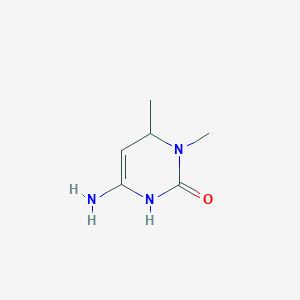

![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)


